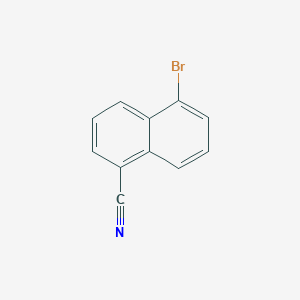

5-Bromonaphthalene-1-carbonitrile

Description

Contextualization within Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a class of naphthalene derivatives where one or more hydrogen atoms on the aromatic rings have been replaced by halogen atoms such as bromine, chlorine, or fluorine. google.comgoogle.com Historically, these compounds have been utilized as insulating oils, chemical intermediates, and in the formulation of agricultural chemicals and photosensitive materials. google.comiloencyclopaedia.org The presence, number, and position of the halogen atoms significantly influence the physical and chemical properties of the naphthalene system.

5-Bromonaphthalene-1-carbonitrile is a bifunctional derivative. It possesses a bromine atom at the 5-position and a nitrile group at the 1-position of the naphthalene core. This specific arrangement of functional groups distinguishes it from simpler bromonaphthalenes, such as 1-bromonaphthalene (B1665260), and imparts a unique reactivity profile. wikipedia.org The bromine atom serves as a reactive handle for various cross-coupling reactions, while the nitrile group profoundly influences the electronic properties of the molecule.

Significance of the Nitrile Functionality in Polycyclic Aromatic Systems

The nitrile group (-C≡N) is a powerful electron-withdrawing group. When attached to a polycyclic aromatic hydrocarbon (PAH) like naphthalene, it significantly modifies the electronic structure of the aromatic rings. numberanalytics.com This electronic influence is crucial for tuning the optical and electrical properties of the molecule, which is a key consideration in the design of organic semiconductors and other functional materials. rsc.org

Beyond its electronic effects, the nitrile group is a versatile functional group in organic synthesis. numberanalytics.com It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to create heterocyclic systems. numberanalytics.com This versatility allows chemists to use compounds like this compound as a strategic intermediate, enabling the introduction of diverse functionalities into the final target molecule. numberanalytics.com For instance, the conversion of an aryl bromide to a nitrile is a common synthetic step to access more complex derivatives. wikipedia.org

Overview of Current Research Trajectories for Halogenated Naphthalene Carbonitriles

Current research on halogenated naphthalene carbonitriles, including this compound, is largely focused on their application as building blocks in organic and materials chemistry. The dual functionality of these molecules makes them ideal synthons for creating larger, highly functionalized polycyclic aromatic systems.

A primary research area is in the field of organic electronics. rsc.org The ability to perform palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille reactions) at the C-Br bond allows for the extension of the conjugated π-system. mdpi.com Simultaneously, the nitrile group helps to fine-tune the energy levels (HOMO/LUMO) of the resulting material, which is critical for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.org

Furthermore, these compounds are valuable intermediates in the synthesis of complex molecular architectures. researchgate.net Research has demonstrated the synthesis of various naphthalene derivatives, including dicarbonitriles, from bromo-carbonitrile precursors. umn.edu These synthetic routes are crucial for developing novel dyes, pigments, and ligands with specific photophysical properties. lifechemicals.com The strategic placement of bromo and cyano groups on the naphthalene scaffold provides a robust platform for constructing a wide array of functional organic materials. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZJIUYVNILRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562723 | |

| Record name | 5-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129278-20-2 | |

| Record name | 5-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromonaphthalene 1 Carbonitrile and Analogues

Direct Synthesis Strategies for 5-Bromonaphthalene-1-carbonitrile

The direct synthesis of this compound involves the strategic introduction of both the bromo and cyano functionalities onto the naphthalene (B1677914) core. This can be achieved through stepwise functionalization, where careful consideration of regioselectivity is paramount.

Stepwise Functionalization Approaches

Stepwise functionalization typically involves the sequential introduction of the desired groups onto the naphthalene scaffold. For instance, a common approach for a related compound, 4-bromonaphthalene-1-carbonitrile (B1283296), begins with 1-methylnaphthalene (B46632). google.com This process involves:

Bromination of the aromatic ring: 1-methylnaphthalene is treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) to yield 4-bromo-1-methylnaphthalene. google.com

Benzylic Bromination: The methyl group of 4-bromo-1-methylnaphthalene is then brominated to give 4-bromo-1-(bromomethyl)naphthalene. google.com

Oxidation: The resulting benzylic bromide undergoes a Sommelet reaction, where it is oxidized to 4-bromo-1-naphthaldehyde (B41720). google.com

Oximation and Dehydration: The aldehyde is converted to an oxime, which is subsequently dehydrated to furnish the final 4-bromonaphthalene-1-carbonitrile product. google.com

A similar stepwise strategy could theoretically be adapted for the synthesis of this compound, likely starting from a different naphthalene precursor to achieve the desired 5-bromo substitution pattern.

Regioselective Synthesis Considerations

The regioselectivity of electrophilic substitution reactions on naphthalene is a critical factor. nih.govnih.gov Traditional Friedel-Crafts type reactions often lead to peri-substituted products, making the synthesis of specific isomers challenging. nih.gov For instance, the bromination of naphthalene can yield a mixture of isomers, including 1-bromonaphthalene (B1665260), 1,4-dibromonaphthalene, and 1,5-dibromonaphthalene. cardiff.ac.uk

Achieving regioselective synthesis often requires the use of specific catalysts or directing groups. Solid catalysts, such as montmorillonite (B579905) clay, have been investigated for the regioselective bromination of naphthalene. cardiff.ac.ukresearchgate.net For example, the reaction of naphthalene with three mole equivalents of bromine at room temperature can predominantly yield 1,4,6-tribromonaphthalene. cardiff.ac.uk The development of methods to selectively functionalize specific positions on the naphthalene ring is an active area of research. nih.govnih.gov

Precursor-Based Synthetic Routes to Naphthalenecarbonitriles

An alternative and often more controlled approach to synthesizing naphthalenecarbonitriles involves the use of a pre-functionalized naphthalene precursor, which is then converted to the desired product. This typically involves the bromination of a naphthalene derivative followed by a cyanation reaction.

Bromination of Naphthalene Derivatives as a Key Intermediate Step

The synthesis of bromonaphthalene derivatives serves as a crucial step in many synthetic pathways. The choice of starting material and bromination conditions dictates the position of the bromine substituent. For instance, starting with 5-amino-naphthalene-1-carboxylic acid can lead to the formation of 5-bromonaphthalene-1-carboxylic acid, which can then be a precursor for this compound. chemicalbook.com The regioselective bromination of naphthalene and its derivatives has been studied using various reagents and catalysts to control the formation of specific isomers. cardiff.ac.ukresearchgate.net

Cyanation Reactions for Nitrile Group Introduction

The introduction of a nitrile group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. rsc.org While traditional methods like the Rosenmund-von Braun reaction exist, modern palladium-catalyzed cyanation protocols have emerged as more efficient and versatile alternatives. nih.govclockss.org

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen bonds, including the synthesis of aryl nitriles from aryl halides. rsc.orgnih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to older techniques. nih.gov

A variety of palladium catalysts and cyanide sources have been developed for this purpose. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govclockss.org The choice of catalyst, ligand, and cyanide source can significantly impact the reaction's efficiency and substrate scope.

For instance, a general and efficient palladium-catalyzed cyanation of aryl bromides has been developed using a redox-active N–CN reagent, demonstrating broad functional group compatibility. rsc.org This method has been successfully applied to sterically demanding substrates like 1-bromonaphthalene, achieving a 74% yield of the corresponding nitrile. rsc.org Another study reported the use of a phosphine-free pyridyl-hydrazone ligand with a palladium catalyst for the cyanation of aryl bromides, including 1-bromonaphthalene, with good yields. clockss.org

The development of robust and reproducible palladium-catalyzed cyanation methods continues to be an important area of research, addressing challenges such as catalyst deactivation by cyanide ions. nih.gov

Other Transition Metal-Mediated Cyanation Approaches

Beyond the well-established palladium- and copper-catalyzed cyanation reactions, other transition metals have been explored for the synthesis of aryl nitriles. Nickel-catalyzed cyanation has emerged as a sustainable and safe alternative, utilizing the nontoxic and inexpensive cyanating reagent K4[Fe(CN)6]. acs.org This method has been successfully applied to a range of (hetero)aryl bromides, chlorides, and sulfamates, demonstrating good yields with catalyst loadings as low as 2.5 mol %. acs.org The inclusion of an acidic additive like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can improve the reaction rate and conversion. acs.org While this specific methodology has been demonstrated for substrates like 2-bromonaphthalene, its direct application to this compound requires further investigation.

Another approach involves the use of dual palladium- and copper-catalyzed systems. The addition of copper salts to palladium-catalyzed cyanations with sodium or potassium cyanide has been shown to be beneficial. thieme-connect.de For instance, the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst with the addition of copper(I) chloride significantly impacts the cyanation of aryl iodides and 1-bromonaphthalene. thieme-connect.de This cooperative effect between the two metals is thought to limit catalyst deactivation and facilitate the transmetalation step. thieme-connect.de

Furthermore, copper-mediated cyanation using dimethylformamide (DMF) as a single surrogate for the cyanide group presents a practical and scalable method. researchgate.net This process, mediated by Cu(NO3)2·3H2O, allows for the preparation of aryl nitriles from aryl iodides and bromides. researchgate.net

Multi-Step Organic Synthesis Pathways for Substituted Naphthalenecarbonitriles

Multi-step synthesis provides a versatile platform for introducing a wide array of substituents onto the naphthalene core, allowing for precise control over the final molecular architecture. These pathways often involve the sequential functionalization of simpler naphthalene precursors or the construction of the naphthalene ring system from acyclic or monocyclic starting materials.

Strategies Involving Methylnaphthalene Precursors

A common strategy for synthesizing substituted naphthalenecarbonitriles involves the use of methylnaphthalene precursors. For instance, a patented method for the synthesis of 4-bromonaphthalene-1-carbonitrile starts with 1-methylnaphthalene. google.com The synthesis proceeds through a series of steps:

Bromination of the aromatic ring: 1-methylnaphthalene is treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom onto the naphthalene ring, yielding 4-bromo-1-methylnaphthalene. google.com

Benzylic Bromination: The methyl group of 4-bromo-1-methylnaphthalene is then brominated to give 4-bromo-1-(bromomethyl)naphthalene. google.com

Sommelet Reaction: This intermediate undergoes a Sommelet reaction to form 4-bromo-1-naphthaldehyde. google.com

Oximation: The aldehyde is converted to its corresponding oxime, 4-bromo-1-naphthaldehyde oxime. google.com

Dehydration: Finally, dehydration of the oxime yields the target molecule, 4-bromonaphthalene-1-carbonitrile. google.com

This multi-step approach allows for the regioselective introduction of the bromo and cyano functionalities.

Ring Opening and Cyclization Methodologies in Naphthalene Synthesis

The construction of the naphthalene skeleton can be achieved through ring-opening and subsequent cyclization reactions. One innovative method involves the nitrogen-to-carbon transmutation of isoquinolines. nih.govbohrium.com This process utilizes a phosphonium (B103445) ylide to react with an isoquinoline, leading to a ring-opened triene intermediate. This intermediate then undergoes a 6π-electrocyclization and elimination to furnish the substituted naphthalene product. nih.govbohrium.com This strategy offers a novel entry to naphthalenes from readily available heterocyclic precursors.

Another powerful technique is the electrophilic cyclization of arylalkynes. nih.gov Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS) to produce a variety of substituted naphthalenes under mild conditions. nih.gov This method is tolerant of various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov

Furthermore, domino ring-opening cyclization reactions of donor-acceptor cyclopropanes with 2-naphthols, catalyzed by a Brønsted acid, provide an efficient route to naphthalene-fused cyclopentanes. frontiersin.org This metal-free approach offers high regioselectivity and can be performed on a gram scale. frontiersin.org Oxidative radical ring-opening and cyclization of cyclopropyl (B3062369) olefins with bromides, induced by visible light, also leads to the formation of partially saturated naphthalenes. beilstein-journals.org

Sustainable and Scalable Synthetic Protocols for this compound

The development of sustainable and scalable synthetic routes is a critical aspect of modern organic chemistry, particularly for industrially relevant compounds. For the synthesis of compounds like this compound, this involves considering factors such as the use of greener reagents and solvents, catalyst recyclability, and process efficiency.

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been adapted to create more sustainable protocols. nih.govfrontiersin.org Green Heck reaction protocols often utilize more environmentally benign solvents, such as ethanol/water mixtures, and may employ encapsulated or heterogeneous catalysts like Pd EnCat®40, which can be recovered and reused. nih.govfrontiersin.org Microwave-assisted heating can also significantly reduce reaction times and energy consumption. nih.govfrontiersin.org Such methodologies, while demonstrated for the synthesis of trisubstituted alkenes from bromonaphthalenes, could potentially be adapted for the introduction of other functional groups necessary for the synthesis of this compound.

The use of less toxic cyanide sources is another key aspect of sustainable synthesis. As mentioned previously, the use of K4[Fe(CN)6] in nickel-catalyzed cyanations offers a safer alternative to traditional cyanide reagents. acs.org Similarly, employing DMF as a cyanide surrogate in copper-mediated reactions avoids the handling of highly toxic cyanide salts. researchgate.net

For large-scale synthesis, process optimization is paramount. An example is the multikilogram synthesis of a naphthalenoid H3 antagonist, which started from a 6-bromo-naphthalene-2-carboxylic acid methyl ester. acs.org The process involved eight chemical steps and was successfully implemented on a pilot plant scale without the need for chromatographic purification, highlighting the potential for developing efficient and scalable routes for complex naphthalene derivatives. acs.org

Below is a table summarizing various synthetic approaches.

| Methodology | Key Reagents/Catalysts | Precursor(s) | Product Type | Key Features |

| Nickel-Catalyzed Cyanation | Ni(II) precatalyst, K4[Fe(CN)6], Amine base | Aryl electrophiles (bromides, chlorides, sulfamates) | Benzonitriles | Uses non-toxic cyanide source, low catalyst loading. acs.org |

| Dual Palladium- and Copper-Catalyzed Cyanation | Pd(0) catalyst, Cu(I) salt, KCN or NaCN | Aryl iodides, 1-bromonaphthalene | Aryl nitriles | Cooperative catalysis enhances reaction. thieme-connect.de |

| Copper-Mediated Cyanation | Cu(NO3)2·3H2O, DMF | Aryl iodides and bromides | Aryl nitriles | DMF acts as cyanide source, scalable. researchgate.net |

| Multi-step from Methylnaphthalene | NBS, BPO, Hexamethylenetetramine, Hydroxylamine hydrochloride | 1-Methylnaphthalene | 4-Bromonaphthalene-1-carbonitrile | Stepwise functionalization for regiocontrol. google.com |

| N-to-C Transmutation of Isoquinolines | Phosphonium ylide | Isoquinolines | Substituted naphthalenes | Ring-opening/6π-electrocyclization cascade. nih.govbohrium.com |

| Electrophilic Cyclization of Arylalkynes | ICl, I2, NBS | Arene-containing propargylic alcohols | Substituted naphthalenes | Mild conditions, good functional group tolerance. nih.gov |

| Domino Ring-Opening/Cyclization | Brønsted acid | Donor-acceptor cyclopropanes, 2-naphthols | Naphthalene-fused cyclopentanes | Metal-free, high regioselectivity. frontiersin.org |

| Green Heck Reaction | Pd EnCat®40, Green solvents (e.g., EtOH/H2O) | 2-Bromonaphthalene, Alkenes | Trisubstituted alkenes | Recyclable catalyst, sustainable conditions. nih.govfrontiersin.org |

Chemical Reactivity and Transformation Mechanisms of 5 Bromonaphthalene 1 Carbonitrile

Reactivity of the Bromine Moiety in 5-Bromonaphthalene-1-carbonitrile

The bromine atom attached to the naphthalene (B1677914) ring at the 5-position is the primary site of reactivity for many synthetic transformations. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block in organic synthesis.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For these reactions to proceed, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. libretexts.org The cyano (-CN) group in this compound is an electron-withdrawing group; however, for SNAr to be efficient, the activating group is usually required to be in the ortho or para position to the leaving group. libretexts.orgnih.gov This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the bromo and cyano groups are in a 1,5-relationship, which does not provide the direct ortho or para activation that is typically necessary for facile SNAr reactions. Consequently, nucleophilic aromatic substitution is not a commonly reported or favored reaction pathway for this specific isomer under standard conditions. The reactivity of the bromine atom is instead predominantly exploited through transition metal-catalyzed processes.

The bromine moiety in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, which involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. nih.gov

This compound can be effectively coupled with various aryl and heteroaryl boronic acids to produce the corresponding biaryl compounds. The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 °C, 12 h | 5-Phenylnaphthalene-1-carbonitrile | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 °C, 8 h | 5-(4-Methoxyphenyl)naphthalene-1-carbonitrile | >90 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 °C, 16 h | 5-(Pyridin-3-yl)naphthalene-1-carbonitrile | ~85 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The process generally proceeds with high trans selectivity. organic-chemistry.org

In the context of this compound, the Heck reaction allows for the introduction of alkenyl substituents at the 5-position of the naphthalene ring. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. thieme-connect.de

Table 2: Examples of Heck Coupling Reactions with this compound

| Alkene | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C, 24 h | (E)-Butyl 3-(5-cyanonaphthalen-1-yl)acrylate | High |

| Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 °C, 18 h | (E)-5-(2-Phenylvinyl)naphthalene-1-carbonitrile | ~80 |

| Acrylonitrile | Pd(OAc)₂ | K₂CO₃ | NMP | 130 °C, 12 h | (E)-3-(5-Cyanonaphthalen-1-yl)acrylonitrile | Good |

This table is illustrative and based on typical conditions for Heck reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success and broad applicability of this transformation. youtube.comlibretexts.org

This compound serves as a suitable aryl halide partner in Buchwald-Hartwig aminations, allowing for the synthesis of a wide array of N-arylated compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating various amine coupling partners.

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C, 16 h | 4-(5-Cyanonaphthalen-1-yl)morpholine | High |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 °C, 12 h | 5-(Phenylamino)naphthalene-1-carbonitrile | >90 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 °C, 24 h | 5-(Benzylamino)naphthalene-1-carbonitrile | ~88 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations.

Beyond the Suzuki, Heck, and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other important transition metal-catalyzed transformations.

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction would allow for the synthesis of 5-alkynylnaphthalene-1-carbonitriles.

Table 4: Example of a Sonogashira Coupling Reaction

| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 °C, 6 h | 5-(Phenylethynyl)naphthalene-1-carbonitrile | High |

This table is illustrative and based on typical conditions for Sonogashira reactions.

Another significant reaction is cyanation , which involves the introduction of a nitrile group. While this compound already possesses a cyano group, this type of reaction is crucial for the synthesis of related dinitrile compounds or for instances where the bromo-substituent is replaced by an isotopic-labeled cyanide for mechanistic or metabolic studies. Palladium or copper catalysts are commonly used for this transformation.

Formation of Organometallic Reagents and Subsequent Transformations

The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful intermediates in organic synthesis. These reagents are typically formed by reacting the aryl bromide with a metal, such as magnesium or lithium. libretexts.orgmasterorganicchemistry.com

Grignard Reagent Formation:

In the presence of magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), this compound can form a Grignard reagent. libretexts.org This reaction involves the insertion of magnesium into the carbon-bromine bond.

Organolithium Reagent Formation:

Similarly, treatment with lithium metal can generate the corresponding organolithium reagent. masterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. libretexts.org

Subsequent Transformations:

Once formed, these organometallic reagents are highly nucleophilic and can participate in a wide range of reactions to create new carbon-carbon bonds. libretexts.org For example, they can react with:

Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively. libretexts.orgvanderbilt.edu

Esters: To yield tertiary alcohols. vanderbilt.edu

Carbon Dioxide: To form carboxylic acids upon acidic workup. libretexts.org

It is important to note that the nitrile group is generally incompatible with the formation of Grignard and organolithium reagents as it can be attacked by these strong nucleophiles. vanderbilt.edumsu.edu Therefore, protection of the nitrile group or the use of specific reaction conditions may be necessary to achieve the desired transformation.

Photochemical Reactivity Studies and Radical Pathways

While specific photochemical studies on this compound are not extensively documented in the provided search results, the photochemical behavior of related bromonaphthalenes provides insight into potential reaction pathways. For instance, 1-bromonaphthalene (B1665260) has been shown to undergo photochemical reactions. nih.gov

Irradiation of a similar compound, 1-bromonaphthalene, can lead to the formation of radical species. nih.gov The carbon-bromine bond can undergo homolytic cleavage upon exposure to ultraviolet light, generating a naphthyl radical and a bromine radical. These highly reactive intermediates can then participate in various subsequent reactions, such as:

Hydrogen Abstraction: The naphthyl radical can abstract a hydrogen atom from the solvent or other molecules in the reaction mixture.

Addition to Unsaturated Bonds: The radical can add to alkenes or alkynes, initiating polymerization or other addition reactions.

Cyclization Reactions: In appropriately substituted molecules, intramolecular radical cyclization can occur.

The presence of the nitrile group could influence the stability and reactivity of the radical intermediates, potentially leading to unique photochemical outcomes. Further research is needed to fully elucidate the photochemical reactivity and radical pathways of this compound.

Reactivity of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a synthetically useful transformation that can be achieved using several reducing agents. wikipedia.orglibretexts.org

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. wikipedia.orglibretexts.orgresearchgate.net The reaction conditions (temperature and pressure) can be varied to optimize the yield of the primary amine. libretexts.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an ethereal solvent, followed by an aqueous workup. libretexts.org Other reagents like diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes allowing for the partial reduction to an aldehyde. wikipedia.orglibretexts.org Borane-based reagents have also been shown to be effective. organic-chemistry.org

| Reagent | Product | Notes |

| H₂/Raney Nickel | Primary Amine | High pressure and temperature may be required. wikipedia.orglibretexts.org |

| LiAlH₄ | Primary Amine | Powerful, non-selective reducing agent. libretexts.orglibretexts.org |

| DIBAL-H | Aldehyde or Primary Amine | Can be selective for aldehyde at low temperatures. wikipedia.orglibretexts.org |

Coordination Chemistry with Metal Catalysts

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. This coordination can activate the nitrile group towards further reactions. While specific examples involving this compound are not detailed, the general principles of nitrile coordination are well-established.

The coordination of the nitrile to a metal catalyst can:

Enhance Electrophilicity: Coordination to a Lewis acidic metal center increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. libretexts.org

Facilitate Cyclization Reactions: In appropriately designed substrates, metal coordination can bring reactive centers into proximity, promoting intramolecular cyclization reactions.

Nitrile-Involved Cyclization and Condensation Reactions

The nitrile group can participate in a variety of cyclization and condensation reactions to form heterocyclic compounds. These reactions often involve the activation of the nitrile group by a catalyst or the presence of other reactive functional groups within the molecule.

For example, nitriles can undergo reactions like the aza-Henry and aza-Knoevenagel reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex nitrogen-containing heterocycles. rsc.org While specific examples with this compound are not provided, its nitrile group would be expected to participate in similar transformations under appropriate conditions.

Synergistic Electronic Effects of Bromine and Nitrile Substituents on Naphthalene Reactivity

Inductive Effects: Both the bromine atom and the nitrile group are electron-withdrawing groups due to their high electronegativity. They pull electron density away from the naphthalene ring through the sigma bond network (inductive effect). nih.govcymitquimica.com

Resonance Effects: The nitrile group is a strong resonance-withdrawing group (-M effect), delocalizing electron density from the aromatic ring onto the nitrogen atom. The bromine atom, while inductively withdrawing, can also donate electron density to the ring through resonance (+M effect) due to its lone pairs. However, for halogens, the inductive effect generally outweighs the resonance effect. nih.gov

The combination of these effects results in a significant deactivation of the naphthalene ring towards electrophilic aromatic substitution reactions. The positions on the ring that are most and least deactivated will depend on the relative positions of the bromo and nitrile substituents. In this compound, both substituents are on the same ring, leading to a complex pattern of electron distribution. Computational studies, such as those using Density Functional Theory (DFT), can provide a more detailed understanding of the electron density and how it influences the reactivity at different positions on the naphthalene core. nih.gov The presence of multiple electron-withdrawing groups can significantly increase the sensitivity of the molecule to further substitution. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of this compound is predominantly characterized by transformations involving the bromo and cyano functional groups attached to the naphthalene core. The presence of the bromine atom, a good leaving group, on the aromatic ring makes it a suitable substrate for a variety of cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the naphthalene ring system.

Key chemical transformations of this compound are mechanistically driven by well-established principles of organometallic and physical organic chemistry. The primary reaction pathways include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to the functionalization of aryl halides, including this compound. These reactions proceed through a general catalytic cycle involving a palladium(0) active species. The cycle consists of three main steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck-type reactions), and reductive elimination.

The catalytic cycle begins with the oxidative addition of the aryl bromide into the coordination sphere of a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. This step involves the insertion of palladium into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate.

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Intermediate with this compound |

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Bromine bond of the substrate. | A trans-palladium(II) complex is formed, with both the naphthalene moiety and the bromide ion bonded to the palladium center. |

| Transmetalation/Insertion | A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex, or an alkene inserts into the Pd-C bond (Heck reaction). | The bromide ligand is replaced by the incoming organic group from the coupling partner, or an alkene coordinates and inserts. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst. | The newly formed, more complex organic molecule is released, and the palladium catalyst is ready for another cycle. |

Mechanistic Details of Specific Cross-Coupling Reactions:

Suzuki Coupling: In a Suzuki reaction, the transmetalation step involves the reaction of the oxidative addition product with an organoboron compound (like a boronic acid or ester) in the presence of a base. The base activates the organoboron species, facilitating the transfer of its organic group to the palladium center. Subsequent reductive elimination yields the carbon-carbon coupled product. For this compound, this allows for the formation of a new C-C bond at the 5-position.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. google.com After the initial oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the C=C bond of the product and a hydridopalladium(II) complex. The final step is the regeneration of the palladium(0) catalyst by reaction with a base. google.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. The mechanism typically involves a co-catalyst, such as a copper(I) salt. The copper salt reacts with the alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Reductive elimination from the resulting palladium intermediate gives the coupled aryl-alkyne product and regenerates the active palladium catalyst.

Nucleophilic Aromatic Substitution (SNAAr)

While less common than for rings bearing multiple strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) is a potential transformation for this compound under forcing conditions or with very strong nucleophiles. The mechanism is a two-step addition-elimination process.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the naphthalene ring is temporarily broken in this intermediate. The electron-withdrawing nitrile group can help to stabilize the negative charge of this intermediate through resonance, particularly if the charge can be delocalized onto it.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled from the Meisenheimer complex.

Advanced Characterization and Spectroscopic Analysis of 5 Bromonaphthalene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromonaphthalene-1-carbonitrile, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms and the electronic environment of each nucleus.

The ¹H NMR spectrum of a naphthalene (B1677914) ring system typically shows signals in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants for the six protons of this compound are dictated by the positions of the bromo and cyano substituents. The electron-withdrawing nature of both groups influences the electron density around the neighboring protons, causing them to shift downfield. Spin-spin coupling between adjacent protons reveals their connectivity.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each of the 11 carbon atoms in the molecule. The carbon atom attached to the cyano group (C1) and the carbon bearing the bromine atom (C5) are significantly influenced by these substituents. The nitrile carbon itself appears at a characteristic downfield shift. uobasrah.edu.iqpdx.edu The remaining eight aromatic carbons can be assigned based on established substituent effects on the naphthalene core. netlify.app

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Note: The following data are representative values based on known substituent effects on the naphthalene core and may vary based on solvent and experimental conditions.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.65 | d | ~8.5 |

| H-3 | 7.58 | t | ~7.8 |

| H-4 | 8.15 | d | ~7.5 |

| H-6 | 7.80 | dd | ~8.8, 1.5 |

| H-7 | 7.45 | t | ~8.0 |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 110 |

| C2 | 133 |

| C3 | 128 |

| C4 | 130 |

| C4a | 132 |

| C5 | 125 |

| C6 | 131 |

| C7 | 129 |

| C8 | 127 |

| C8a | 134 |

| CN | 118 |

Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. acmm.nl For this compound, the most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the 2220-2240 cm⁻¹ region. psu.edu

Other significant vibrational bands include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the vibrational frequencies and compare them with experimental data, allowing for a detailed assignment of each vibrational mode. sciensage.inforesearchgate.net This analysis confirms the molecular structure and provides insight into the bond strengths and electronic distribution.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | IR, Raman | 3100-3000 | Medium-Weak |

| Nitrile (C≡N) stretch | IR, Raman | 2240-2220 | Strong, Sharp (IR) |

| Aromatic C=C stretch | IR, Raman | 1600-1400 | Medium-Strong |

| C-H in-plane bend | IR, Raman | 1300-1000 | Medium |

| C-H out-of-plane bend | IR, Raman | 900-675 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Analysis for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated systems like naphthalene. ufg.brlibretexts.org The UV-Vis absorption spectrum of this compound in a suitable solvent, such as cyclohexane (B81311) or ethanol, reveals characteristic absorption bands arising from π → π* electronic transitions within the aromatic system.

The introduction of substituents like bromo and cyano groups onto the naphthalene chromophore can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent naphthalene molecule. mdpi.com The cyano group, in particular, when positioned at the 5-position, is known to extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Fluorescence spectroscopy provides information about the molecule's behavior after it has been electronically excited. ncl.ac.uk Upon excitation at an appropriate wavelength (typically one of its absorption maxima), this compound may exhibit fluorescence, emitting light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive parameters that reflect the efficiency of the radiative decay process versus non-radiative pathways and can be influenced by the heavy bromine atom, which can promote intersystem crossing.

Mass Spectrometric Techniques for Precise Molecular Mass Determination

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₁H₆BrN), the nominal molecular weight is approximately 232 g/mol . High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can determine the mass with much greater precision (e.g., to four or five decimal places). rsc.orgumich.edu

This precise mass measurement allows for the unambiguous confirmation of the molecular formula, C₁₁H₆BrN. The isotopic pattern observed in the mass spectrum is also highly characteristic, due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units, providing a clear signature for a monobrominated compound. Analysis of the fragmentation pattern can also provide structural information, revealing the loss of fragments such as the bromine atom (Br) or the cyanide radical (CN). researchgate.net

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

Furthermore, crystallographic analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-stacking or halogen bonding. Studies on the closely related isomer, 8-bromonaphthalene-1-carbonitrile, have shown that it can exist in different crystalline forms, or polymorphs, with distinct packing arrangements (e.g., orthorhombic and monoclinic systems). researchgate.net It was also noted that in these structures, the molecules could be disordered with respect to the positions of the halogen and nitrile groups. researchgate.net A similar detailed analysis for this compound would provide invaluable information about its solid-state structure and properties.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. nih.gov Thin-Layer Chromatography (TLC) is commonly used for rapid monitoring of reactions and preliminary purity checks, often using silica (B1680970) gel plates and visualizing spots under UV light. rsc.org

For preparative separation and quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. rsc.orgrug.nl

HPLC: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a standard method for analyzing the purity of this compound. doi.org It is also highly effective for separating it from other isomers that may be formed during synthesis.

GC: Given its thermal stability, this compound can also be analyzed by GC, which separates compounds based on their boiling points and interactions with the column's stationary phase. rsc.orgrug.nl

The purity of the compound is typically determined by integrating the area of the peak corresponding to the product and is often expected to be >95% for use in further applications. umich.edu

Computational Chemistry and Theoretical Investigations of 5 Bromonaphthalene 1 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and stability of 5-Bromonaphthalene-1-carbonitrile. These calculations provide a quantum mechanical description of the electron density, from which various molecular properties can be derived.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. For this compound, NICS calculations would likely be performed at the geometric center of each of the two rings of the naphthalene (B1677914) core. It is expected that both rings would exhibit negative NICS values, confirming their aromatic nature. The presence of the electron-withdrawing bromine and nitrile substituents may slightly modulate the magnitude of these NICS values compared to unsubstituted naphthalene, reflecting a perturbation of the π-electron system.

Table 1: Predicted NICS(0) and NICS(1) Values for the Rings of this compound (Note: These are hypothetical values based on trends for similar aromatic systems and are presented for illustrative purposes.)

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Ring A (unsubstituted) | -9.8 | -10.5 | Aromatic |

| Ring B (substituted) | -9.2 | -10.1 | Aromatic |

NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring center.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. In halogenated polycyclic aromatic hydrocarbons, halogenation has been shown to reduce the HOMO-LUMO gap. koyauniversity.org For this compound, the presence of the bromine atom and the nitrile group is expected to lower the LUMO energy more significantly than the HOMO energy, leading to a smaller HOMO-LUMO gap compared to naphthalene. This would suggest an increased reactivity. The distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Quantum Chemical Calculations of Molecular Parameters

Quantum chemical calculations can provide precise values for various molecular parameters of this compound. These parameters are essential for understanding the molecule's geometry and electronic properties.

Table 2: Predicted Molecular Parameters of this compound (Note: These are hypothetical values based on computational studies of similar molecules.)

| Parameter | Predicted Value | Unit |

| Dipole Moment | ~3.5 | Debye |

| Polarizability | ~20 | ų |

| Ionization Potential | ~8.2 | eV |

| Electron Affinity | ~1.5 | eV |

The predicted dipole moment reflects the asymmetry in the electron distribution introduced by the polar C-Br and C-CN bonds. The polarizability indicates how easily the electron cloud can be distorted by an external electric field. The ionization potential and electron affinity are related to the HOMO and LUMO energies, respectively, and provide further insight into the molecule's reactivity.

Simulation of Spectroscopic Parameters and Predicted Spectra

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The vibrational frequencies corresponding to the C-Br and C≡N stretching modes would be of particular interest and could be accurately predicted.

NMR Spectrum: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths. Halogenation in other polycyclic aromatic hydrocarbons has been observed to cause a red shift in the absorption peaks. koyauniversity.org A similar effect would be anticipated for this compound compared to naphthalene.

Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution, the potential energy surface can be mapped out. This involves locating the transition state structures and calculating their energies. The activation energy barrier, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. These studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Studies on Noncovalent Interactions in Halogenated Naphthalene Derivatives

Noncovalent interactions play a crucial role in the supramolecular chemistry and crystal engineering of halogenated naphthalene derivatives. The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to interact with nucleophilic atoms. chemrxiv.orgchemrxiv.org Furthermore, the π-system of the naphthalene core can engage in π-π stacking and π-hole interactions. chemrxiv.orgchemrxiv.org Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, can be used to characterize and quantify these weak interactions, which are fundamental to the solid-state packing and material properties of these compounds. koyauniversity.orgnih.gov

Halogen Bonding Characterization and Energetics

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction is highly tunable and is significantly influenced by the nature of the substituents on the aromatic ring to which the halogen is attached. mdpi.com

Electron-withdrawing substituents enhance the magnitude of the positive electrostatic potential (the σ-hole) on the halogen atom, thereby strengthening the halogen bond. tamuc.eduresearchgate.net This is due to the delocalization of electron density away from the halogen, making it a more potent Lewis acid. tamuc.edu Conversely, electron-donating groups decrease the strength of the halogen bond. tamuc.edu

To illustrate this trend, we can consider the interaction energies of various substituted bromobenzene (B47551) derivatives with a common halogen bond acceptor, such as the nitrogen atom of pyridine. The following table, compiled from ab initio studies on similar aromatic systems, demonstrates the influence of substituents on halogen bond strength. rsc.org

| Halogen Bond Donor (Substituted Bromobenzene) | Substituent Type | Interaction Energy (kcal/mol) |

| p-Nitro-bromobenzene | Strong Electron-Withdrawing | -5.8 |

| p-Cyano-bromobenzene | Strong Electron-Withdrawing | -5.5 |

| Bromobenzene | Neutral | -4.2 |

| p-Methyl-bromobenzene | Weak Electron-Donating | -3.8 |

| p-Amino-bromobenzene | Strong Electron-Donating | -3.2 |

This table presents representative interaction energies for substituted bromobenzene...pyridine complexes, calculated at the RI-MP2/aug-cc-pVDZ level of theory, to illustrate the substituent effect on halogen bonding strength. The data is based on analogous systems to infer the behavior of this compound.

Based on these principles, the bromine atom in this compound is anticipated to be a significantly stronger halogen bond donor compared to an unsubstituted bromonaphthalene. The potent electron-withdrawing nature of the cyano group would lead to a more positive σ-hole on the bromine atom, resulting in more favorable interaction energies with halogen bond acceptors. The directionality of this interaction is expected to be high, with the C-Br•••Y angle (where Y is the nucleophilic atom of the acceptor) approaching linearity (≈180°), a characteristic feature of strong halogen bonds. mdpi.com

Pi-Stacking Interactions and Their Influence on Molecular Aggregation

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in determining the three-dimensional structures of many biological and synthetic systems. The aggregation of molecules like this compound in the solid state or in solution will be significantly influenced by the interplay of these π-π interactions.

Computational studies on naphthalene dimers reveal a complex potential energy surface with several stable or metastable configurations, including parallel-displaced, T-shaped, and twisted geometries. researchgate.net The relative energies of these conformers are often very close, and the global minimum can be sensitive to the level of theory and basis set used in the calculations.

The presence of substituents on the naphthalene ring, such as the bromo and cyano groups in this compound, will further modulate the nature and strength of these π-stacking interactions. The electron-withdrawing cyano group can influence the quadrupole moment of the aromatic system, which plays a role in the electrostatic component of the π-stacking interaction.

While specific energetic data for the dimer of this compound is not available, high-level ab initio calculations on the unsubstituted naphthalene dimer provide insight into the typical energetics of such interactions. The following table summarizes the interaction energies for different configurations of the naphthalene dimer. researchgate.net

| Naphthalene Dimer Configuration | Interaction Energy (kcal/mol) |

| Parallel-Displaced (Crossed) | -4.87 |

| T-Shaped | -4.62 |

| Sandwich (Eclipsed) | -3.95 |

This table presents the interaction energies for different configurations of the naphthalene dimer, calculated at a high level of theory (CCSD(T) at the basis set limit), to provide a reference for the expected magnitude of π-stacking interactions in this compound.

For this compound, the interplay between the steric hindrance of the bromine atom and the electronic effects of the cyano group will likely favor specific π-stacking arrangements that maximize attractive dispersion forces while minimizing Pauli repulsion. uva.es The cyano group, being a strong electron-withdrawing group, can also facilitate the self-assembly of polymer chains in related systems, suggesting its potential role in directing the molecular aggregation of this compound. acs.org

Applications and Emerging Research Directions in Materials Science and Chemical Biology

Applications in Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a variety of electronic devices, owing to their tunable properties, lightweight nature, and potential for low-cost, large-area fabrication. ucl.ac.uk The performance of these materials is intrinsically linked to their molecular design, which governs frontier molecular orbital energy levels, charge transport, and light absorption/emission properties. ucl.ac.uk While 5-Bromonaphthalene-1-carbonitrile is primarily a precursor, its structure is foundational for creating more complex organic semiconductors. The naphthalene (B1677914) core offers a stable, aromatic system capable of charge transport, and its properties can be finely tuned through chemical modification at the bromo and cyano positions.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 129278-20-2 | biosynth.comsynchem.de |

| Molecular Formula | C₁₁H₆BrN | biosynth.comsynchem.de |

| Molecular Weight | 232.08 g/mol | biosynth.comsynchem.de |

| Purity | >95% | synchem.de |

In OLED technology, materials must possess high photoluminescence quantum yields, appropriate energy levels for efficient charge injection, and good thermal and morphological stability. The naphthalene unit is a well-known blue-emitting chromophore, and derivatives of this compound can be synthesized to serve as components in OLEDs.

The electron-withdrawing nature of the nitrile (-CN) group can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the naphthalene system. This electronic perturbation is critical for designing:

Host Materials: By creating derivatives with high triplet energies, they can serve as hosts for phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.

Electron-Transporting Materials (ETMs): The lowered LUMO level facilitates electron injection from the cathode and enhances electron mobility.

Emitters: The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other aromatic groups. This extends the π-conjugation of the naphthalene core, shifting the emission color from blue towards green, yellow, or red, allowing for the creation of a full range of emitters for display applications.

Organic photovoltaics (OPVs) rely on a bulk heterojunction (BHJ) structure comprising an electron donor and an electron acceptor material. ucla.edu The development of high-performance, non-fullerene acceptors (NFAs) is a major focus in current OPV research. ucla.edu Naphthalene-based structures, particularly naphthalene diimides (NDIs), are prominent n-type (electron-accepting) materials. nih.govresearchgate.net

This compound serves as a key starting material for synthesizing novel NFA candidates. The strong electron-withdrawing nitrile group helps to establish the low-lying LUMO level required for an efficient electron acceptor. The bromo-substituent provides a reactive site for polymerization or for the introduction of solubilizing groups and other functional moieties to control morphology and energy levels.

In sensor technology, the fluorescence properties of naphthalene derivatives can be exploited. A sensor molecule designed from this compound could feature a binding site for a specific analyte. Upon binding, the electronic structure of the naphthalene core would be perturbed, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

The synthesis of conjugated polymers for electronic applications often involves step-growth polycondensation reactions. The presence of the bromine atom makes this compound an ideal monomer for such polymerizations. Naphthalene diimide-based conjugated polymers, for instance, have demonstrated high electron mobilities and are used in n-type organic field-effect transistors (OFETs). researchgate.netrsc.org

Using this compound, novel polymers can be designed where the naphthalene mononitrile unit is a key part of the polymer backbone. The bromo-functionality allows for participation in a variety of powerful cross-coupling reactions.

Interactive Table 2: Key Polymerization Reactions for Advanced Materials

| Reaction Name | Reactants | Catalyst | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Palladium complex | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Palladium complex | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig Amination | Amine | Palladium complex | C-N (Aryl-Amine) |

These reactions enable the combination of the 5-cyanonaphthalene unit with a wide array of other aromatic or heteroaromatic monomers. This modular approach allows chemists to systematically tune the properties of the resulting polymers, such as their band gap, charge carrier mobility, and solubility, to meet the specific demands of applications like transistors, solar cells, and thermoelectric devices.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired structures and properties by controlling these intermolecular interactions. This compound is an excellent candidate for studies in this area due to its combination of functional groups that can direct molecular assembly.

The spontaneous organization of molecules into well-defined, stable structures is known as self-assembly. This compound possesses several features that can drive the formation of ordered supramolecular architectures:

π-π Stacking: The flat, electron-rich surface of the naphthalene ring system promotes stacking interactions with neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., the nitrile nitrogen of another molecule).

Dipole-Dipole Interactions: The polar nitrile group creates a significant molecular dipole, leading to electrostatic interactions that can influence molecular packing.

Hydrogen Bonding: The nitrile nitrogen can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors in co-crystals.

These varied interactions can lead to the formation of complex, self-assembled structures such as one-dimensional stacks, two-dimensional sheets, or intricate three-dimensional networks.

By understanding and controlling the intermolecular forces, it is possible to engineer the crystal packing of this compound and its derivatives. The final solid-state structure dictates crucial bulk properties, including charge transport mobility, optical characteristics, and mechanical strength.

The interplay between different non-covalent interactions is key. For example, the competition between π-π stacking and halogen bonding can lead to different crystalline polymorphs with distinct properties. The herringbone packing motif, common for aromatic molecules like naphthalene, is often observed and influences charge transport anisotropy in organic semiconductors. aps.org By modifying the substitution pattern or forming co-crystals, chemists can favor certain interactions over others to achieve a desired packing arrangement. For instance, introducing a hydrogen bond donor could create a robust hydrogen-bonded network that competes with and modifies the typical π-stacking arrangement. This precise control over solid-state architecture is the core of crystal engineering and is essential for developing next-generation organic materials.

Interactive Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Nature of Interaction |

|---|---|---|

| π-π Stacking | Naphthalene Rings | van der Waals / Electrostatic |

| Halogen Bonding | C-Br (donor) and N≡C (acceptor) | Directional, Electrostatic |

| Dipole-Dipole | Nitrile group (C≡N) | Electrostatic |

| C-H···π Interaction | Aromatic C-H and Naphthalene Ring | Weak Hydrogen Bond |

| C-H···N Hydrogen Bond | Aromatic C-H and Nitrile Nitrogen | Weak Hydrogen Bond |

A Versatile Intermediate in Advanced Organic Synthesis and Complex Molecule Construction

This compound serves as a highly valuable intermediate in the field of organic synthesis, primarily owing to the reactivity of its bromo and cyano functionalities. These groups act as handles that allow for a wide array of chemical transformations, making the compound a cornerstone for constructing more complex molecular architectures.

The bromine atom on the naphthalene ring is particularly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations involving bromo-naphthalene scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds, which are prevalent in many functional materials and pharmaceutical agents. researchgate.netacs.orgnih.govnih.gov

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. pitt.eduwikipedia.orgorganic-chemistry.orglibretexts.org This is a crucial method for creating conjugated systems with applications in organic electronics.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. organic-chemistry.orgwikipedia.orglibretexts.orgbeilstein-journals.orgnih.gov This is a vital transformation for the synthesis of anilines and other nitrogen-containing aromatic compounds, which are common motifs in biologically active molecules. wikipedia.org

The nitrile group (-CN) also offers a range of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the diversity of molecules that can be accessed from this starting material. The strategic placement of both the bromo and cyano groups allows for sequential and site-selective modifications, providing chemists with precise control over the final molecular structure.

The utility of substituted naphthalenes, such as this compound, is underscored by their role in the synthesis of a variety of complex molecules, including those with potential hypotensive activity and other biological functions. nih.gov

Table 1: Key Cross-Coupling Reactions for this compound

| Reaction Name | Reactants | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Carbon-Carbon | Synthesis of biaryls for materials and pharmaceuticals. researchgate.netacs.orgnih.govnih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Carbon-Carbon | Creation of conjugated systems for organic electronics. pitt.eduwikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Carbon-Nitrogen | Synthesis of aromatic amines for bioactive molecules. organic-chemistry.orgwikipedia.orglibretexts.orgbeilstein-journals.orgnih.gov |

Investigations in Chemical Biology and Enzyme Mechanism Studies

The naphthalene scaffold is a recognized pharmacophore found in numerous biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel probes and inhibitors for chemical biology research.

While direct studies on this compound in enzyme mechanism studies are not extensively documented, its potential as a precursor is significant. For instance, derivatives of this compound could be synthesized to act as inhibitors for specific enzymes. The naphthalene core can provide the necessary steric and electronic interactions to bind to an enzyme's active site, while the functional groups allow for the introduction of moieties that can interact with specific amino acid residues.

The development of fluorescent probes is another area where this compound could be impactful. Naphthalene derivatives are known for their fluorescent properties. By functionalizing this compound through reactions like the Suzuki or Sonogashira coupling, researchers can attach recognition elements for specific biomolecules or ions. The resulting probes could then be used to visualize and study biological processes within living cells.

Future Perspectives and Unexplored Research Avenues for this compound

The future for this compound appears promising, with several unexplored research avenues holding the potential for significant discoveries.

In materials science , a key area for future investigation is the synthesis of novel organic electronic materials. By strategically modifying this compound through cross-coupling reactions, it is possible to create extended π-conjugated systems. These new materials could be explored for their applications in:

Organic Light-Emitting Diodes (OLEDs): The development of new host and emitter materials is crucial for improving the efficiency and stability of OLEDs. The naphthalene core of this compound provides a rigid and electronically tunable platform for designing such materials.

Organic Photovoltaics (OPVs): The synthesis of novel donor and acceptor materials is essential for advancing OPV technology. The versatility of this compound could be leveraged to create new materials with tailored electronic properties for efficient charge separation and transport.

Fluorescent Sensors: The development of highly sensitive and selective fluorescent probes for detecting various analytes, such as metal ions or biologically important molecules, is an active area of research. The functional handles on this compound allow for the straightforward incorporation of specific recognition units.

In chemical biology and drug discovery , the potential of this compound as a scaffold for new therapeutic agents is largely untapped. Future research could focus on:

Library Synthesis: Utilizing the reactivity of the bromo and cyano groups to generate large libraries of diverse naphthalene derivatives for high-throughput screening against various biological targets.

Enzyme Inhibitor Design: The targeted design and synthesis of potent and selective inhibitors for enzymes implicated in diseases such as cancer or neurodegenerative disorders. The ability to perform various coupling reactions on the this compound core allows for the systematic exploration of structure-activity relationships.

Development of Bioimaging Agents: Creating novel fluorescent probes with improved photophysical properties for advanced imaging applications, including super-resolution microscopy.

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of innovative solutions in both materials science and medicine. xinchem.com

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., J-coupling for bromine proximity).

- Mass Spectrometry : High-resolution EI-MS (e.g., m/z 235.984 for [M+H]⁺) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and halogen-bonding interactions .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations assess:

- Electrophilicity : Fukui indices identify reactive sites for nucleophilic attack.

- Transition states : Optimize Pd-catalyzed coupling pathways (e.g., C–CN bond activation barriers).

Tools like Gaussian or ORCA, combined with databases like NIST Chemistry WebBook, provide thermodynamic parameters .

What methodologies are recommended for environmental monitoring of brominated naphthalenes in sediment samples?

Basic Research Question

- Extraction : Soxhlet extraction with hexane/acetone (3:1 v/v).

- Detection : GC-MS with electron capture detection (ECD) for bromine specificity .

- Quantification : Compare against NIST-certified reference materials (e.g., SRM 1944) .